molecular formula C6H4FN3 B1447617 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427357-61-6

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1447617
M. Wt: 137.11 g/mol
InChI Key: CMRMDXQHVKMVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are non-naturally occurring small molecules that have aroused the interest of researchers due to their significant biological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .


Chemical Reactions Analysis

The reagents described for the reactions of triazolopyridines are bromine, aqueous sulphuric acid, glacial acetic acid, and selenium dioxide . The products from the triazolopyridines are dibromomethyl, hydroxymethyl, acetoxymethyl, and acyl derivatives of pyridine .

Scientific Research Applications

Herbicidal Activity

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine derivatives have demonstrated significant herbicidal activity against a broad spectrum of vegetation. This was observed in compounds such as N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide and related compounds, indicating their potential use in agricultural settings (Moran, 2003).

Anticancer and Antimicrobial Activities

Several derivatives of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine have been found to possess potent anticancer activities. For instance, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide shows remarkable anticancer effects and reduced toxicity when orally administered (Wang et al., 2015). Furthermore, 6-fluoroaryl substituted [1,2,4]triazolo[1,5- a ]pyrimidines exhibit antimicrobial activity against Mycobacterium tuberculosis and gram-negative bacteria (Verbitskiy et al., 2016).

Tubulin Polymerization Inhibition

Some [1,2,4]triazolo[1,5-a]pyridine derivatives have been shown to inhibit tubulin polymerization, a unique mechanism that could be leveraged in cancer therapies. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, offering a novel approach to overcoming resistance in cancer treatment (Zhang et al., 2007).

Pharmacological Applications

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, closely related to 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine, is known for a wide range of pharmacological activities including anticancer, antimicrobial, anti-tubercular, and other activities. This highlights the potential of such compounds in various medicinal applications (Merugu et al., 2022).

Antioxidant Properties

Research has also been conducted on the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives, revealing their potential as antioxidant agents. This includes studies on the effects of these compounds on lipid peroxidation and other oxidative stress-related processes (Smolsky et al., 2022).

Future Directions

The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . This suggests

properties

IUPAC Name

6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRMDXQHVKMVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 3
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 4
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 5
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 6
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine

Citations

For This Compound
1
Citations
C Tian, G Zhang, Z Xia, N Chen, S Yang, L Li - European Journal of …, 2022 - Elsevier
The aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor, can regulate the immune balance of Th17/22 and Treg cells, which plays an important role in the …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.